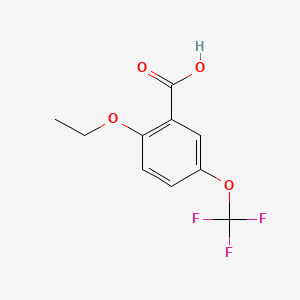

2-Ethoxy-5-(trifluoromethoxy)benzoic acid

Description

BenchChem offers high-quality 2-Ethoxy-5-(trifluoromethoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-5-(trifluoromethoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H9F3O4 |

|---|---|

Molecular Weight |

250.17 g/mol |

IUPAC Name |

2-ethoxy-5-(trifluoromethoxy)benzoic acid |

InChI |

InChI=1S/C10H9F3O4/c1-2-16-8-4-3-6(17-10(11,12)13)5-7(8)9(14)15/h3-5H,2H2,1H3,(H,14,15) |

InChI Key |

LEECDELZHPNBFL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)OC(F)(F)F)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethoxy-5-(trifluoromethoxy)benzoic acid

Introduction

In the landscape of modern drug discovery and materials science, the precise tuning of molecular properties is paramount. Halogenated organic molecules, particularly those containing fluorine, have garnered significant attention due to the unique electronic effects they impart, often enhancing metabolic stability, binding affinity, and lipophilicity. This guide focuses on 2-Ethoxy-5-(trifluoromethoxy)benzoic acid, a compound of interest for its potential as a synthetic building block. The presence of the ethoxy group, the highly lipophilic and electron-withdrawing trifluoromethoxy group, and the ionizable carboxylic acid function creates a molecule with a nuanced physicochemical profile.

This document serves as a technical guide for researchers, scientists, and drug development professionals. Given the limited availability of published experimental data for this specific molecule, we will leverage established principles of physical organic chemistry and comparative analysis with structurally related analogs to predict its properties. More importantly, we provide detailed, field-proven methodologies for the experimental determination of its core physicochemical parameters. This approach ensures that this guide is not merely a statement of facts, but a practical tool for the laboratory scientist.

Molecular Identity and Structural Attributes

A thorough understanding of a molecule's identity is the foundation of all subsequent physicochemical analysis.

Table 1: Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-Ethoxy-5-(trifluoromethoxy)benzoic acid | - |

| CAS Number | 773109-17-4 | [1] |

| Molecular Formula | C₁₀H₉F₃O₄ | - |

| Molecular Weight | 250.17 g/mol | - |

| SMILES | c1(ccc(c(c1)C(=O)O)OCC)OC(F)(F)F |[1] |

The structure of 2-Ethoxy-5-(trifluoromethoxy)benzoic acid is characterized by three key functional groups that dictate its chemical behavior:

-

Carboxylic Acid (-COOH): This group is the primary determinant of the molecule's acidity (pKa) and its ability to act as a hydrogen bond donor. Its ionization state is pH-dependent, which critically influences aqueous solubility and biological membrane transport.

-

Ethoxy Group (-OCH₂CH₃): An electron-donating group that also contributes to lipophilicity. Its placement at the ortho position can influence the conformation of the carboxylic acid.

-

Trifluoromethoxy Group (-OCF₃): This moiety is a powerful modulator of molecular properties. It is metabolically stable and strongly electron-withdrawing, which is expected to increase the acidity of the carboxylic acid. Furthermore, it is highly lipophilic, a property that can enhance membrane permeability.[2]

Physicochemical Properties: Predictions and Analog Comparisons

Direct experimental values for the title compound are not widely reported. Therefore, we present predicted properties alongside experimental data from closely related molecules to provide a scientifically grounded estimation.

Table 2: Summary of Physicochemical Properties

| Property | Predicted Value for Target Compound | Comparative Experimental Values | Significance in Drug Development |

|---|---|---|---|

| Melting Point (°C) | Likely a solid at room temperature | 2-Ethoxybenzoic acid: 19 °C[3] 2-Hydroxy-5-(trifluoromethoxy)benzoic acid: 130-132 °C[4] | Affects formulation, stability, and handling. |

| pKa | ~3.0 - 3.5 | Benzoic acid: ~4.2[5] 2-Fluorobenzoic acid: ~3.27[6] 3-Fluorobenzoic acid: 3.86[6] | Governs ionization state, solubility, and receptor interaction. |

| Aqueous Solubility | Low | Insoluble in water is reported for similar compounds.[7] | Impacts dissolution rate, bioavailability, and formulation options. |

| LogP (Octanol/Water) | > 3.5 | 2-Fluoro-4-(trifluoromethyl)benzoic acid: 2.80[8] | Key indicator of membrane permeability, metabolic clearance, and promiscuity. |

Acidity (pKa)

The pKa of the carboxylic acid is a critical parameter. For benzoic acid, the pKa is approximately 4.2.[5] The presence of the electron-withdrawing trifluoromethoxy group at the meta-position relative to the carboxyl group is expected to significantly stabilize the conjugate base (carboxylate), thereby increasing acidity and lowering the pKa. For comparison, 2-fluorobenzoic acid has a pKa of 3.27, demonstrating the acidifying effect of an ortho-halogen.[6] We can confidently predict the pKa of 2-Ethoxy-5-(trifluoromethoxy)benzoic acid to be substantially lower than that of benzoic acid, likely in the range of 3.0 to 3.5.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a crucial determinant of a drug's ADME (Absorption, Distribution, Metabolism, Excretion) profile. The trifluoromethoxy group is known to be a strong contributor to lipophilicity.[2] While the ethoxy group also adds lipophilicity, the -OCF₃ group's effect is more pronounced. The predicted XlogP for the related compound 2-methoxy-5-(trifluoromethoxy)benzoic acid is 2.5.[9] Given that an ethoxy group is slightly more lipophilic than a methoxy group, a LogP value greater than 3.5 is a reasonable prediction for the title compound. Such a value suggests good membrane permeability but may also carry a risk of high plasma protein binding and rapid metabolic clearance.

Standard Methodologies for Physicochemical Profiling

To move from prediction to empirical fact, standardized experimental protocols are essential. The following section details the methodologies for determining the key physicochemical properties.

Caption: General workflow for the physicochemical characterization of a new chemical entity.

Experimental Protocol: pKa Determination via Potentiometric Titration

Rationale: This method is a gold standard for its accuracy and direct measurement of acid dissociation. It involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa is determined from the midpoint of the titration curve.

Methodology:

-

Preparation: Accurately weigh approximately 5-10 mg of 2-Ethoxy-5-(trifluoromethoxy)benzoic acid and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) due to its predicted low aqueous solubility. Dilute with deionized water to a final volume of 50 mL, ensuring the organic solvent concentration is minimal (<5%).

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0). Place the solution in a jacketed beaker maintained at 25 °C and use a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of 0.1 M sodium hydroxide (NaOH), adding small, precise increments (e.g., 0.02 mL).

-

Data Collection: Record the pH after each addition of NaOH, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve.

Experimental Protocol: Solubility Determination via Shake-Flask Method

Rationale: The shake-flask method is the benchmark for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution.

Methodology:

-

System Preparation: Prepare buffers at physiologically relevant pH values (e.g., pH 2.0, 6.5, and 7.4).

-

Incubation: Add an excess amount of the solid compound to vials containing each buffer. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Sample Processing: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples.

-

Quantification: Carefully remove an aliquot from the supernatant and dilute it with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Experimental Protocol: LogP Determination via Shake-Flask Method

Rationale: This classic method directly measures the partitioning of a compound between n-octanol and water, which serves as a surrogate for partitioning between biological membranes and the aqueous cytosol.

Methodology:

-

Pre-equilibration: Mix equal volumes of n-octanol and water (or a pH 7.4 buffer for LogD measurement) and shake vigorously for 24 hours to mutually saturate the phases. Separate the two layers.

-

Partitioning: Dissolve a known amount of the compound in the n-octanol phase. Add an equal volume of the aqueous phase.

-

Equilibration: Vigorously shake the mixture for several hours to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Determine the concentration of the compound in both phases using an appropriate analytical technique (e.g., HPLC-UV).

-

Calculation: The LogP is calculated as: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water]).

Synthesis and Significance in Drug Development

While a full synthetic route is beyond the scope of this guide, related benzoic acids are often synthesized through methods such as the oxidation of corresponding aldehydes or via Grignard carboxylation of an appropriate aryl halide.[10][11] The specific synthesis of fluorinated benzoic acids often involves specialized fluorinating reagents.[12]

The physicochemical properties of a molecule like 2-Ethoxy-5-(trifluoromethoxy)benzoic acid are not abstract values; they are direct predictors of its behavior in a biological system.

Caption: Relationship between core physicochemical properties and ADME outcomes.

-

Absorption: The predicted low pKa means the compound will be largely in its neutral, protonated form in the acidic environment of the stomach (pH 1-2), favoring absorption. The high predicted LogP further suggests good passive diffusion across the gut wall. However, its low aqueous solubility could be a rate-limiting factor.

-

Distribution: High lipophilicity often correlates with a larger volume of distribution, meaning the compound may distribute into tissues. However, it can also lead to high non-specific binding to plasma proteins like albumin, reducing the free fraction available to interact with the target.

-

Metabolism: The trifluoromethoxy group is generally resistant to metabolic degradation, which can improve the half-life of a drug candidate. The ethoxy group, however, could be a site for O-dealkylation by cytochrome P450 enzymes.

-

Excretion: As a carboxylic acid, the compound can be eliminated via renal or biliary routes, often after conjugation (e.g., glucuronidation).

Conclusion

2-Ethoxy-5-(trifluoromethoxy)benzoic acid presents a compelling profile for medicinal chemistry applications. Based on its structural motifs, it is predicted to be a moderately acidic, highly lipophilic molecule with low aqueous solubility. This combination suggests good membrane permeability but may pose challenges for formulation and bioavailability. This guide provides not only a robust framework for understanding these properties but also the practical, validated experimental protocols required to measure them. For any researcher considering this molecule as a synthetic intermediate, the empirical determination of its physicochemical properties using the methodologies described herein is a critical next step in unlocking its full potential.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Synfacts. (n.d.). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-ethoxy- (CAS 134-11-2). Retrieved from [Link]

-

CompTox Chemicals Dashboard, EPA. (2025). 2-Fluoro-4-(trifluoromethyl)benzoic acid Properties. Retrieved from [Link]

-

MDPI. (2025). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-hydroxy-5-(trifluoromethyl)benzoic Acid. Retrieved from [Link]

- Google Patents. (n.d.). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.

-

NIST. (n.d.). Benzoic acid, 2-ethoxy-. Retrieved from [Link]

-

Alchimica. (n.d.). 2-ethoxy-5-(trifluoromethoxy)benzoic acid (1 x 1 g). Retrieved from [Link]

-

PubChemLite. (n.d.). 2-methoxy-5-(trifluoromethoxy)benzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3,4,5-trimethoxy-. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Ethoxybenzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-ethoxy-. Retrieved from [Link]

-

CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

-

UNT Digital Library. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and.... Retrieved from [Link]

Sources

- 1. 2-ethoxy-5-(trifluoromethoxy)benzoic acid (1 x 1 g) | Alchimica [shop.alchimica.cz]

- 2. CAS 83265-56-9: 2-amino-5-(trifluoromethoxy)benzoic acid [cymitquimica.com]

- 3. 2-Ethoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 4. 2-HYDROXY-5-(TRIFLUOROMETHOXY)BENZOIC ACID CAS#: 129644-57-1 [chemicalbook.com]

- 5. library.gwu.edu [library.gwu.edu]

- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 7. 2-Methoxy-5-(trifluoromethyl)benzoic acid | 4864-01-1 [chemicalbook.com]

- 8. CompTox Chemicals Dashboard [comptox.epa.gov]

- 9. PubChemLite - 2-methoxy-5-(trifluoromethoxy)benzoic acid (C9H7F3O4) [pubchemlite.lcsb.uni.lu]

- 10. rsc.org [rsc.org]

- 11. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]

- 12. prepchem.com [prepchem.com]

An In-Depth Technical Guide to 2-Ethoxy-5-(trifluoromethoxy)benzoic acid: A Key Building Block for Advanced Drug Discovery

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique constellation of properties that medicinal chemists leverage to optimize drug candidates. When integrated into a versatile scaffold like benzoic acid, it creates a powerful building block for synthesizing novel therapeutics. 2-Ethoxy-5-(trifluoromethoxy)benzoic acid emerges as a significant intermediate, combining the lipophilic and metabolically stable nature of the trifluoromethoxy group with the modifiable handles of an ethoxy group and a carboxylic acid. This guide provides an in-depth examination of this compound, offering both foundational knowledge and practical insights for its use in research and development.

Core Identifiers and Physicochemical Profile

Accurate identification is paramount for regulatory compliance, synthesis planning, and experimental reproducibility. The core identifiers for 2-Ethoxy-5-(trifluoromethoxy)benzoic acid are summarized below. While specific experimental data for this exact compound is not widely published, the properties of closely related analogs provide valuable context for its expected physical state and behavior.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

| CAS Number | 773109-17-4 | [1][2] |

| IUPAC Name | 2-Ethoxy-5-(trifluoromethoxy)benzoic acid | - |

| Molecular Formula | C₁₀H₉F₃O₄ | Inferred |

| Molecular Weight | 250.17 g/mol | Inferred |

| Canonical SMILES | CCOC1=C(C=C(C=C1)OC(F)(F)F)C(=O)O | [1] |

| Physical State | Expected to be a solid at room temperature | Inferred from analogs[3][4][5] |

| Solubility | Expected to be soluble in methanol and other organic solvents | Inferred from analogs[6] |

Note: Some properties are inferred based on structurally similar compounds due to limited publicly available experimental data for this specific molecule.

Synthesis Protocol: A Mechanistic Approach

Proposed Synthetic Pathway

The synthesis can be logically approached from a commercially available starting material such as 4-trifluoromethoxyphenol. The pathway involves:

-

Ortho-formylation to introduce a carbonyl group at the 2-position.

-

Oxidation of the aldehyde to a carboxylic acid.

-

Etherification of the hydroxyl group to an ethoxy group. The order of these steps can be critical to avoid side reactions and achieve good yields. A plausible sequence is outlined below.

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde

-

Causality: The Duff reaction is a classic and effective method for the ortho-formylation of phenols. The hydroxyl group directs the electrophilic substitution to the ortho position.

-

Protocol:

-

In a well-ventilated fume hood, dissolve 4-(trifluoromethoxy)phenol (1 eq.) and hexamethylenetetramine (1.5 eq.) in trifluoroacetic acid.

-

Heat the mixture under reflux for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and hydrolyze by adding an aqueous acid solution (e.g., 2M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the intermediate aldehyde.

-

Step 2: Synthesis of 2-Ethoxy-5-(trifluoromethoxy)benzaldehyde

-

Causality: The Williamson ether synthesis is a reliable method for forming ethers. A non-nucleophilic base like potassium carbonate is used to deprotonate the phenol without promoting side reactions with the ethylating agent.

-

Protocol:

-

Dissolve 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde (1 eq.) in a polar aprotic solvent such as acetone or DMF.

-

Add potassium carbonate (K₂CO₃, 2-3 eq.) and ethyl iodide (EtI, 1.2 eq.).

-

Heat the mixture to reflux and stir for several hours until TLC indicates the consumption of the starting material.

-

Cool the reaction, filter off the inorganic salts, and remove the solvent in vacuo.

-

Purify the resulting ether by chromatography.

-

Step 3: Synthesis of 2-Ethoxy-5-(trifluoromethoxy)benzoic acid

-

Causality: Strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are effective for converting aromatic aldehydes to carboxylic acids. The reaction proceeds until the aldehyde is fully oxidized.

-

Protocol:

-

Dissolve the 2-Ethoxy-5-(trifluoromethoxy)benzaldehyde (1 eq.) in a suitable solvent (e.g., acetone for KMnO₄).

-

Cool the solution in an ice bath and slowly add the oxidizing agent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction appropriately (e.g., with sodium bisulfite for KMnO₄).

-

Acidify the mixture with aqueous HCl to precipitate the carboxylic acid.

-

Filter the solid product, wash with cold water, and dry to obtain the final compound. Recrystallization may be necessary for higher purity.

-

Applications in Drug Development and Medicinal Chemistry

The true value of 2-Ethoxy-5-(trifluoromethoxy)benzoic acid lies in its utility as a molecular scaffold. The trifluoromethoxy group is not merely a passive substituent; it is a strategic tool for enhancing the drug-like properties of a molecule.[9][10]

-

Metabolic Stability: The -OCF₃ group is highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug candidate.[10]

-

Lipophilicity and Permeability: The trifluoromethoxy group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its biological target.[9]

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, -OCF₃ can alter the pKa of nearby functional groups and influence binding interactions with target proteins.[11]

-

Synthetic Handle: The carboxylic acid group is a versatile functional group that allows for straightforward coupling reactions (e.g., amide bond formation) to link this scaffold to other parts of a larger molecule.[9][12]

Caption: Role as a building block in API synthesis.

This compound and its derivatives are valuable intermediates for creating novel therapeutic agents, particularly in areas like anti-inflammatory, analgesic, and oncology research where fine-tuning pharmacokinetic profiles is critical for success.[10]

Safety and Handling Protocol

While a specific Safety Data Sheet (SDS) for 2-Ethoxy-5-(trifluoromethoxy)benzoic acid is not widely available, data from structurally similar compounds, such as 2-Amino-5-(trifluoromethoxy)benzoic acid and other substituted benzoic acids, allows for a robust, precautionary safety protocol.[3][4][5][13]

Table 2: Hazard Profile (Inferred from Analogs)

| Hazard Class | Statement | GHS Pictogram |

| Skin Irritation | Causes skin irritation (H315) | Exclamation Mark |

| Eye Irritation | Causes serious eye irritation (H319) | Exclamation Mark |

| Respiratory Irritation | May cause respiratory irritation (H335) | Exclamation Mark |

Mandatory Handling Workflow

Adherence to a strict safety workflow is non-negotiable when handling this and similar chemical reagents.

Caption: Mandatory safety workflow for handling the compound.

Step-by-Step Handling Protocol

-

Engineering Controls: All manipulations of the solid compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant nitrile gloves, a lab coat, and chemical safety goggles that meet EN 166 standards or equivalent.[3]

-

Dispensing and Use: Avoid generating dust when handling the solid material. Use a spatula for transfers. If making solutions, add the solid to the solvent slowly. Keep containers tightly closed when not in use.[4]

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[3][4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][4]

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of waste materials and empty containers in accordance with local, state, and federal regulations. Do not dispose of down the drain.[4]

Conclusion

2-Ethoxy-5-(trifluoromethoxy)benzoic acid is a highly valuable, yet specialized, building block for chemical synthesis. Its true potential is realized in the hands of medicinal chemists and drug development professionals who can harness the unique properties of the trifluoromethoxy group to design next-generation therapeutics with improved pharmacokinetic profiles. While detailed experimental data on the compound itself is sparse, a clear understanding of its structure, a logically derived synthesis, and a robust safety protocol based on analogous compounds provide the necessary foundation for its effective and safe use in the laboratory. As the demand for more sophisticated and effective pharmaceuticals grows, the importance of such fluorinated intermediates will undoubtedly continue to rise.

References

-

World Pharma Today. (2026, February 12). Key Applications of 3-(Trifluoromethoxy)benzoic Acid in Pharma R&D. Available from: [Link]

-

Organic Chemistry Portal. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Available from: [Link]

-

Alchimica. 2-ethoxy-5-(trifluoromethoxy)benzoic acid (1 x 1 g). Available from: [Link]

-

Huayuan Inc. 773109-17-4_2-Ethoxy-5-(trifluoromethoxy)benzoic acid. Available from: [Link]

-

MDPI. (2025, April 2). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Available from: [Link]

-

National Institute of Standards and Technology. Benzoic acid, 2-ethoxy-. Available from: [Link]

-

PubChem. 2-hydroxy-5-(trifluoromethyl)benzoic Acid. Available from: [Link]

- Google Patents. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.

-

National Institute of Standards and Technology. Benzoic acid, 2-ethoxy-. Available from: [Link]

Sources

- 1. 2-ethoxy-5-(trifluoromethoxy)benzoic acid (1 x 1 g) | Alchimica [shop.alchimica.cz]

- 2. 773109-17-4_CAS号:773109-17-4_2-Ethoxy-5-(trifluoromethoxy)benzoic acid - 化源网 [chemsrc.com]

- 3. fishersci.es [fishersci.es]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. 2,5-Bis-(2,2,2-Trifluoroethoxy) Benzoic Acid Manufacturers, with SDS [mubychem.com]

- 7. mdpi.com [mdpi.com]

- 8. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]

- 12. ossila.com [ossila.com]

- 13. tcichemicals.com [tcichemicals.com]

solubility profile of 2-Ethoxy-5-(trifluoromethoxy)benzoic acid in organic solvents

Technical Guide: Solubility Profiling & Solvent Selection for 2-Ethoxy-5-(trifluoromethoxy)benzoic acid

Executive Summary

This technical guide provides a structural analysis, predictive solubility profile, and experimental validation framework for 2-Ethoxy-5-(trifluoromethoxy)benzoic acid .[1] As a specialized pharmaceutical intermediate, this compound exhibits a distinct "push-pull" electronic character due to the interplay between the electron-donating ethoxy group and the electron-withdrawing trifluoromethoxy moiety.[1] This guide is designed to assist researchers in process optimization, specifically for extraction, purification (recrystallization), and formulation.[1]

Part 1: Structural Analysis & Physicochemical Predictions

To understand the solubility behavior of this molecule without empirical data for every solvent, we must first deconstruct its Structure-Property Relationships (SPR).[1]

Molecular Deconstruction

The molecule consists of a benzoic acid core decorated with two critical substituents that drive its solubility:

-

Core: Benzoic Acid (pKa ~4.2).[1] Provides a polar "head" capable of hydrogen bonding (donor and acceptor).[1]

-

Position 2 (Ortho): Ethoxy Group (-OEt) .[1]

-

Position 5 (Meta): Trifluoromethoxy Group (-OCF3) .[1]

Predicted Solubility Profile

Based on the calculated LogP (estimated ~3.5–4.0) and pKa, the compound is classified as Lipophilic Weak Acid .

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Protic | Methanol, Ethanol, IPA | High | Strong H-bonding with carboxylic acid; alkyl chains solvate the lipophilic regions.[1] |

| Polar Aprotic | DMSO, DMF, DMAc | Very High | Dipole-dipole interactions disrupt crystal lattice; excellent for stock solutions.[1] |

| Esters/Ketones | Ethyl Acetate, Acetone | High | Good match for intermediate polarity; ideal for extraction from acidified aqueous layers.[1] |

| Chlorinated | DCM, Chloroform | Moderate-High | Solubilizes the lipophilic -OCF3 and -OEt domains effectively.[1] |

| Ethers | THF, MTBE, 2-MeTHF | Moderate | Good H-bond acceptors; MTBE is a preferred extraction solvent.[1] |

| Aqueous (Acidic/Neutral) | Water (pH < 3) | Insoluble | High lipophilicity dominates; compound remains protonated and precipitates.[1] |

| Aqueous (Basic) | Water (pH > 8) | Soluble | Deprotonation forms the salt (carboxylate), enabling aqueous solubility.[1] |

| Alkanes | Hexane, Heptane, Cyclohexane | Low | Lacks polarity to overcome lattice energy; excellent antisolvent candidates.[1] |

Part 2: Experimental Protocols (Self-Validating Systems)

Do not rely solely on predictions. The following protocols are designed to generate empirical data while minimizing material waste.

Gravimetric Solubility Determination Workflow

Objective: Determine the saturation limit (

Protocol:

-

Preparation: Weigh 50 mg of dry 2-Ethoxy-5-(trifluoromethoxy)benzoic acid into a 4 mL HPLC vial.

-

Solvent Addition: Add the target solvent in 100 µL increments.

-

Equilibration: Vortex for 30 seconds after each addition. If solid dissolves, record volume.[1][2]

-

Saturation: If solid remains after 1 mL total solvent, place in a shaker at 25°C for 24 hours.

-

Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated).

-

Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue (Gravimetric) OR dilute and analyze via HPLC (Chromatographic).

Validation Check: The residue weight must be reproducible within ±5%. If HPLC is used, check for degradation peaks to ensure solvent compatibility.[1]

pH-Dependent Solubility Profiling

Since this is an ionizable compound, pH control is the most powerful tool for purification.[1]

Protocol:

-

Suspend 100 mg of compound in 10 mL water.

-

Titrate with 1M NaOH while monitoring pH.

-

Observation Point: Note the pH at which the solution becomes clear (Solubilization Point). This approximates

.[1] -

Back-titrate with 1M HCl to determine the precipitation point (critical for crystallization).[1]

Part 3: Visualization & Workflows

Solubility Screening & Recrystallization Logic

This diagram illustrates the decision matrix for selecting a solvent system for purification based on the solubility profile derived above.

Caption: Decision matrix for selecting the optimal crystallization strategy based on initial solubility observations.

Acid-Base Extraction Workflow

The trifluoromethoxy group ensures the molecule is lipophilic enough to extract into organics, while the carboxylic acid allows for pH manipulation.

Caption: Purification workflow utilizing the switchable solubility of the benzoic acid moiety.

Part 4: Strategic Recommendations

Recrystallization Solvent Systems

Based on the "Lipophilic Weak Acid" profile, the following systems are recommended for purification:

-

Ethanol / Water:

-

Ethyl Acetate / Heptane:

Chromatography (HPLC/TLC)

-

Mobile Phase: Use acidified mobile phases (e.g., 0.1% Formic Acid or TFA) to suppress ionization.[1]

-

Issue: Without acid, the peak will tail significantly due to the interaction of the carboxylate with the stationary phase.

-

Detection: The aromatic ring allows UV detection (typically 254 nm or 280 nm).

References

-

PubChem. (n.d.).[1] Compound Summary: Benzoic acid, 2-ethoxy- (Structural analog data).[1] National Library of Medicine.[1] Retrieved from [Link]1]

-

Thati, J., et al. (2010).[1][3] Solubility of benzoic acid in pure solvents and binary mixtures.[3] Journal of Chemical & Engineering Data. (Establishes baseline solubility trends for benzoic acid derivatives). Retrieved from [Link]1]

-

Hansch, C., & Leo, A. (1979).[1] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1] (Source for Pi constants of -OCF3 and -OEt groups for LogP prediction).

-

Sigma-Aldrich. (n.d.).[1] Product Specification: 2-Fluoro-5-(trifluoromethoxy)benzoic acid (Analogous electronic properties). Retrieved from ]">https://www.sigmaaldrich.com[1]

Sources

The Unseen Architects of Stability: A Technical Guide to the Thermodynamic Nuances of 2-Ethoxy and 5-Trifluoromethoxy Substitutions

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the intricate dance of drug design, the thermodynamic stability of a molecule is a critical, yet often underestimated, determinant of its ultimate success. The subtle interplay of substituent groups on a core scaffold can profoundly influence a compound's solid-state properties, solubility, and metabolic fate. This guide delves into the thermodynamic landscape shaped by two increasingly prevalent substituents in medicinal chemistry: the 2-ethoxy and 5-trifluoromethoxy groups. By understanding their individual and synergistic contributions, researchers can more rationally design and select drug candidates with enhanced developability profiles.

The Strategic Imperative for 2-Ethoxy and 5-Trifluoromethoxy Substitutions in Drug Discovery

The strategic placement of ethoxy and trifluoromethoxy groups on an aromatic core is a powerful tactic in the medicinal chemist's arsenal. The 2-ethoxy group, a classic electron-donating group (EDG), can modulate the electronic environment of the ring system, influencing its reactivity and potential for intermolecular interactions.[1][2] Its relatively small size and conformational flexibility allow for fine-tuning of steric interactions within a binding pocket.

Conversely, the 5-trifluoromethoxy group is a potent electron-withdrawing group (EWG), a property conferred by the highly electronegative fluorine atoms.[3][4] This "super-halogen" imparts a unique electronic signature, significantly impacting the lipophilicity and metabolic stability of the parent molecule.[3] The trifluoromethoxy group is known to enhance membrane permeability and can block sites of metabolism, thereby improving a drug's pharmacokinetic profile.[5]

The combination of a 2-ethoxy and a 5-trifluoromethoxy substituent on a single aromatic scaffold presents a fascinating case study in the balance of electronic and steric forces. This disubstituted pattern creates a unique electronic environment that can significantly impact the overall thermodynamic stability of the molecule.

Deconstructing the Forces at Play: Electronic and Steric Effects

The thermodynamic stability of a substituted aromatic compound is a complex function of the electronic and steric effects of its substituents.[1]

Electronic Contributions: A Tale of Two Opposites

The 2-ethoxy group, through resonance, donates electron density to the aromatic ring, particularly at the ortho and para positions.[2][6] This electron-donating effect generally enhances the stability of the aromatic system through resonance stabilization.

In stark contrast, the 5-trifluoromethoxy group withdraws electron density from the ring via a strong inductive effect.[4] This deactivating nature can influence the reactivity of the ring in subsequent chemical transformations and can also contribute to the overall thermodynamic stability by altering the charge distribution within the molecule.[1]

The interplay of these opposing electronic forces in a 2-ethoxy-5-trifluoromethoxy substituted system is a key determinant of its thermodynamic profile. The electron-donating ethoxy group can partially offset the electron-withdrawing effect of the trifluoromethoxy group, leading to a nuanced electronic landscape across the aromatic core.

Steric Considerations and Conformational Preferences

Beyond electronics, the size and shape of the substituents play a crucial role. The ethoxy group, with its rotatable C-C and C-O bonds, can adopt various conformations. Studies on ethoxybenzene have shown that it can exist as both trans and gauche conformers.[7][8] The preferred conformation in a 2-substituted pattern will be influenced by steric interactions with the adjacent aromatic ring and any neighboring substituents.

The trifluoromethoxy group also exhibits distinct conformational preferences. Unlike a methoxy group which often favors a planar conformation with the aromatic ring, the trifluoromethoxy group typically adopts a perpendicular orientation.[3][9] This is due to a combination of steric bulk and hyperconjugative effects.

In a 2-ethoxy-5-trifluoromethoxy substituted molecule, the conformational freedom of the ethoxy group will be constrained by the presence of the trifluoromethoxy group, and vice versa. Intramolecular interactions, such as van der Waals forces and potential weak hydrogen bonds between the hydrogen atoms of the ethoxy group and the fluorine atoms of the trifluoromethoxy group, will dictate the lowest energy conformation and thus contribute to the overall thermodynamic stability.

Quantifying Stability: Experimental and Computational Approaches

A comprehensive understanding of the thermodynamic stability of a 2-ethoxy-5-trifluoromethoxy substituted compound requires a multi-pronged approach, combining experimental thermal analysis with in silico computational modeling.

Experimental Determination of Thermal Stability

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of experimental thermal analysis for solid-state materials.[8]

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11] It provides crucial information on melting point, glass transitions, and other phase changes, which are direct indicators of a compound's thermal stability.[12]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[13][14][15] This is particularly useful for determining the temperature at which a compound begins to decompose, providing a clear metric of its thermal stability.[13][14][15]

Table 1: Key Thermodynamic Parameters Obtainable from DSC and TGA

| Parameter | Technique | Description |

| Melting Point (Tm) | DSC | The temperature at which a solid transitions to a liquid. A higher melting point generally indicates greater lattice energy and thermodynamic stability. |

| Enthalpy of Fusion (ΔHfus) | DSC | The amount of energy required to melt the solid. |

| Glass Transition Temperature (Tg) | DSC | The temperature at which an amorphous solid transitions from a rigid to a more rubbery state. |

| Decomposition Temperature (Td) | TGA | The temperature at which the compound begins to lose mass due to chemical decomposition. A higher decomposition temperature signifies greater thermal stability. |

| Residual Mass | TGA | The percentage of mass remaining at the end of the experiment, which can provide information about the decomposition products. |

Experimental Workflow: DSC and TGA Analysis

Caption: A generalized workflow for determining the thermal stability of a solid organic compound using DSC and TGA.

Computational Prediction of Thermodynamic Stability

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the thermodynamic properties of molecules with a high degree of accuracy.[16] By solving the Schrödinger equation for a given molecule, DFT can be used to calculate key thermodynamic parameters such as the Gibbs free energy of formation (ΔGf°) and the enthalpy of formation (ΔHf°).[17][18][19][20]

Table 2: Key Thermodynamic Parameters from DFT Calculations

| Parameter | Description | Significance |

| Gibbs Free Energy of Formation (ΔGf°) | The change in Gibbs free energy when one mole of a compound is formed from its constituent elements in their standard states.[17][18][19][20] | A more negative ΔGf° indicates a more thermodynamically stable compound.[21] |

| Enthalpy of Formation (ΔHf°) | The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. | Provides insight into the energy stored within the chemical bonds of the molecule. |

| Conformational Energy | The relative energies of different spatial arrangements (conformers) of the molecule. | The lowest energy conformer represents the most stable structure. |

Computational Workflow: DFT for Thermodynamic Stability

Caption: A generalized workflow for predicting the thermodynamic stability of a molecule using DFT calculations.

Synthesis and Self-Validation: A Closed-Loop Approach

The ultimate validation of computational predictions lies in experimental verification. The synthesis of a target 2-ethoxy-5-trifluoromethoxy substituted compound allows for a direct comparison of calculated and measured thermodynamic properties. A general synthetic approach might involve the nucleophilic aromatic substitution of a suitably activated precursor.

A plausible synthetic route could involve:

-

Starting Material: A commercially available or readily synthesized di-substituted benzene derivative, for example, 2-fluoro-5-(trifluoromethoxy)nitrobenzene.

-

Introduction of the Ethoxy Group: Nucleophilic aromatic substitution of the fluorine atom with sodium ethoxide.

-

Reduction of the Nitro Group: Reduction of the nitro group to an amine, for example, using catalytic hydrogenation.

-

Further Functionalization (if required): The resulting aniline can then be used in a variety of subsequent reactions to build the final target molecule.

Once synthesized and purified, the compound's thermal stability can be assessed using the DSC and TGA protocols outlined above. The experimental data can then be compared to the DFT predictions, providing a self-validating system that enhances confidence in both the experimental and computational results.

Conclusion: Harnessing Thermodynamic Insights for Rational Drug Design

The thermodynamic stability of a drug candidate is a multifaceted property governed by a delicate balance of electronic and steric factors. By understanding the individual and synergistic effects of substituents like 2-ethoxy and 5-trifluoromethoxy, medicinal chemists can make more informed decisions in the design and optimization of new therapeutic agents. The integrated use of experimental thermal analysis and computational modeling provides a powerful paradigm for predicting and validating the thermodynamic stability of novel compounds, ultimately contributing to the development of safer and more effective medicines.

References

-

Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

-

University of California, Davis. (n.d.). Thermogravimetric Analysis. Retrieved from [Link]

-

Chem LibreTexts. (n.d.). Gibbs Free Energy. Retrieved from [Link]

-

Studer, A. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

-

Chemistry Steps. (2022, January 3). Ortho, Para, Meta. Retrieved from [Link]

-

Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]

-

Open Access Journals. (2024, December 18). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Retrieved from [Link]

-

Chembase.lk. (n.d.). Gibbs Free Energy ( Gθ ). Retrieved from [Link]

-

Oberhammer, H., et al. (n.d.). Trifluoromethoxy benzene in the gas phase studied by electron diffraction and spectroscopy supplemented with ab initio calculations. ResearchGate. Retrieved from [Link]

-

Dakkouri, M., et al. (2015). Resonance Energy of an Arene Hydrocarbon from Heat of Combustion Measurements. Journal of Chemical Education, 92(10), 1736-1739. [Link]

-

Qualitest. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from [Link]

- Frisch, M. J., et al. (1995). Gaussian 09, Revision A.02. Gaussian, Inc.

-

MDPI. (2024, March 6). Unsymmetrical and C3-Symmetrical Partially Fluorinated Hexaarylbenzenes: Effect of Terminal Alkoxy Chain Length on Photophysical and Thermophysical Behavior. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Conformational composition of meta- and ortho-fluoro(trifluoromethoxy)benzene as studied by vibrational spectroscopy. Retrieved from [Link]

-

Beilstein Journals. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

-

ScienceDirect. (n.d.). The stable conformations and vibronic and cation spectroscopy of 2-ethoxybenzonitrile. Retrieved from [Link]

-

ScienceDirect. (n.d.). New method for determination of vaporization and sublimation enthalpy of aromatic compounds at 298.15K using solution calorimetr. Retrieved from [Link]

-

LibreTexts Chemistry. (2026, January 27). 19.5: Gibbs Free Energy. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Retrieved from [Link]

-

Chembase.lk. (n.d.). Gibbs Free Energy ( Gθ ). Retrieved from [Link]

-

Chemguide. (n.d.). AN INTRODUCTION TO GIBBS FREE ENERGY. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Inter‐ and Intramolecular Aryl–Aryl Interactions in Partially Fluorinated Ethylenedioxy‐bridged Bisarenes. Retrieved from [Link]

-

ChemRxiv. (2022, April 5). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Benzene, (trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

ScienceDirect. (n.d.). Interactions between substituents in the benzene ring. Experimental and theoretical study of methoxy substituted acetophenones. Retrieved from [Link]

-

ChemRxiv. (n.d.). Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Thermal isomerisation of methyl-, trifluoromethyl-, methoxy-, and hydrogen-substituted fluorinated benzene isomers. Retrieved from [Link]

-

Wikipedia. (n.d.). Standard Gibbs free energy of formation. Retrieved from [Link]

-

ResearchGate. (2025, August 9). New method for determination of vaporization and sublimation enthalpy of aromatic compounds at 298.15K using solution calorimetry technique and group-additivity scheme. Retrieved from [Link]

-

The University of Oklahoma. (n.d.). Thermodynamics Tables and Charts. Retrieved from [Link]

-

YouTube. (2023, September 26). Calculating chemical thermodynamics and transition states with DFT using Q-Chem. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Thermal Rearrangement of Condensed Alkoxy-Substituted 2-Trifluoromethyl-4H-pyran-4-ones to Spiroanellated 3(2H)-Furanones. Retrieved from [Link]

-

MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Gibbs Free Energy of Formation of Halogenated Aromatic Compounds and Their Potential Role as Electron Acceptors in Anaerobic Environments. Retrieved from [Link]

-

Kitasato University. (2010, December 15). Conformational property of ethoxybenzene as studied by laser-jet spectroscopy and theoretical calculations. Retrieved from [Link]

-

ACS Publications. (n.d.). Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and heterocyclic Aromatic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]

-

Longdom Publishing. (2024, October 3). Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications. Retrieved from [Link]

-

ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1,4-Bis(trifluoromethyl)benzene as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence: experimental and computational guidance. Retrieved from [Link]

-

AAPS. (2023, August 31). AAPS Interlaboratory Study Tier 2 Method: Differential Scanning Calorimetry. Retrieved from [Link]

-

NIST. (n.d.). 2-Ethoxy-1,3,5-trinitro-benzene. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). (Trifluoromethoxy)benzene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, ethoxy- (CAS 103-73-1). Retrieved from [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. An extensive theoretical study on the thermochemistry of aromatic compounds: from electronic structure to group additivity values - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 4. vernier.com [vernier.com]

- 5. Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Benzene, ethoxy- (CAS 103-73-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. researchgate.net [researchgate.net]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 12. chem.tamu.edu [chem.tamu.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 15. scispace.com [scispace.com]

- 16. mdpi.com [mdpi.com]

- 17. Gibbs Free Energy [chem.fsu.edu]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Gibbs Energy (Free Energy) – Introductory Chemistry [pressbooks.openedmb.ca]

- 21. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Deployment of 2-Ethoxy-5-(trifluoromethoxy)benzoic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxy-5-(trifluoromethoxy)benzoic acid (CAS No. 773109-17-4), a valuable building block in contemporary medicinal chemistry. We will delve into the unique physicochemical properties imparted by the combination of the ethoxy and trifluoromethoxy moieties, explore its potential applications in drug design, and provide detailed, actionable protocols for its synthesis and utilization as a scaffold in the development of novel therapeutic agents. This document is intended to serve as a practical resource for researchers and scientists engaged in the discovery and development of new pharmaceuticals.

Introduction: The Rationale for Fluorination in Drug Design

The introduction of fluorine-containing functional groups is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention due to its unique combination of high electronegativity, metabolic stability, and lipophilicity.[3] It is often employed to improve a molecule's metabolic stability by blocking potential sites of oxidation, enhance its binding affinity to target proteins, and increase its membrane permeability and oral bioavailability.[4]

2-Ethoxy-5-(trifluoromethoxy)benzoic acid presents a bifunctional scaffold, incorporating the advantageous trifluoromethoxy group alongside an ethoxy group and a carboxylic acid handle. The ethoxy group can modulate solubility and lipophilicity, while the carboxylic acid provides a versatile point for synthetic elaboration, enabling its incorporation into a wide array of molecular architectures. This strategic combination makes it a highly attractive starting material for the synthesis of novel compounds targeting a range of therapeutic areas.

Physicochemical Properties and Structural Features

The key to understanding the utility of 2-Ethoxy-5-(trifluoromethoxy)benzoic acid lies in the interplay of its constituent functional groups.

| Property | Contribution of Functional Groups | Implication in Drug Design |

| Lipophilicity | The trifluoromethoxy group significantly increases lipophilicity (Hansch π ≈ 1.04), while the ethoxy group also contributes to a lesser extent. | Enhanced membrane permeability and potential for improved oral absorption. May also influence binding to hydrophobic pockets in target proteins. |

| Metabolic Stability | The strong carbon-fluorine bonds in the trifluoromethoxy group are highly resistant to metabolic cleavage by cytochrome P450 enzymes.[3] | Increased in vivo half-life and reduced metabolic clearance of the parent drug. |

| Electronic Effects | The trifluoromethoxy group is strongly electron-withdrawing, which can influence the pKa of the carboxylic acid and the reactivity of the aromatic ring. | Modulation of target binding interactions and potential for altered pharmacokinetic profiles. |

| Conformational Rigidity | The trifluoromethoxy group can influence the conformation of the molecule, which may be advantageous for locking in a bioactive conformation. | Potential for enhanced binding affinity and selectivity for the target protein. |

| Synthetic Handle | The carboxylic acid group provides a reactive site for a variety of chemical transformations, including amide bond formation, esterification, and reduction. | Versatile building block for the construction of diverse chemical libraries. |

Synthetic Protocol: A Proposed Route to 2-Ethoxy-5-(trifluoromethoxy)benzoic Acid

While specific literature on the synthesis of 2-Ethoxy-5-(trifluoromethoxy)benzoic acid is limited, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of analogous compounds.[4][5] The following protocol outlines a two-step process starting from commercially available 2-hydroxy-5-(trifluoromethoxy)benzoic acid.

Diagrammatic Representation of the Synthetic Workflow

Caption: Proposed two-step synthesis of 2-Ethoxy-5-(trifluoromethoxy)benzoic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-ethoxy-5-(trifluoromethoxy)benzoate (Williamson Ether Synthesis)

-

Reaction Setup: To a stirred solution of 2-hydroxy-5-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous acetone, add potassium carbonate (2.5 eq).

-

Addition of Alkylating Agent: Add ethyl iodide (1.5 eq) dropwise to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-ethoxy-5-(trifluoromethoxy)benzoate.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Synthesis of 2-Ethoxy-5-(trifluoromethoxy)benzoic acid (Saponification)

-

Reaction Setup: Dissolve the purified ethyl 2-ethoxy-5-(trifluoromethoxy)benzoate (1.0 eq) in a mixture of ethanol and water.

-

Hydrolysis: Add a solution of sodium hydroxide (2.0 eq) in water to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux for 2-3 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: After completion, cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidification and Isolation: Acidify the aqueous layer with 2N hydrochloric acid until a precipitate is formed. Filter the solid, wash with cold water, and dry under vacuum to afford 2-Ethoxy-5-(trifluoromethoxy)benzoic acid.

Applications in Medicinal Chemistry: A Scaffold for Diverse Targets

The structural features of 2-Ethoxy-5-(trifluoromethoxy)benzoic acid make it a versatile scaffold for the design of inhibitors for a variety of biological targets. The carboxylic acid can be readily converted to an amide, which is a common pharmacophore in many drug classes.

Diagram of Potential Drug Scaffolds

Caption: Versatility of the core scaffold in generating diverse drug candidates.

Example Protocol: Synthesis of an Amide Derivative

This protocol describes a general method for the synthesis of an amide derivative from 2-Ethoxy-5-(trifluoromethoxy)benzoic acid, a common step in the elaboration of this scaffold for screening against various biological targets.

-

Activation of the Carboxylic Acid: To a solution of 2-Ethoxy-5-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture for 30 minutes.

-

Addition of the Amine: Add the desired primary or secondary amine (1.1 eq) and triethylamine (2.0 eq) to the reaction mixture.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

Conclusion

2-Ethoxy-5-(trifluoromethoxy)benzoic acid is a promising and versatile building block for medicinal chemistry. Its unique combination of a metabolically stable, lipophilic trifluoromethoxy group and a synthetically tractable ethoxy benzoic acid core provides a valuable platform for the design and synthesis of novel therapeutic agents. The protocols outlined in this guide offer a practical starting point for researchers to explore the full potential of this scaffold in their drug discovery programs. The strategic incorporation of this building block has the potential to yield drug candidates with improved pharmacokinetic profiles and enhanced efficacy.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.

- CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound - Google Patents. (n.d.).

- 2-Ethoxy-5-(trifluoromethoxy)benzoic acid (CAS 773109-17-4). (n.d.).

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (2025, July 18). Molecules, 30(14), 3009.

- Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline - MDPI. (2025, April 2). Molecules.

Sources

- 1. Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]

- 4. 2-Ethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound - Google Patents [patents.google.com]

Activating 2-Ethoxy-5-(trifluoromethoxy)benzoic Acid: A Guide to Reagent Selection and Protocol Optimization

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, the efficient and selective formation of amide bonds from carboxylic acids is a cornerstone reaction. This guide provides a detailed exploration of the strategic considerations and practical methodologies for the activation of 2-Ethoxy-5-(trifluoromethoxy)benzoic acid, a compound of interest due to its unique electronic and structural features. The presence of both an electron-donating ethoxy group in the ortho position and a strongly electron-withdrawing trifluoromethoxy group in the meta position presents a distinct challenge and necessitates a nuanced approach to the selection of activating reagents. This document offers researchers, scientists, and drug development professionals a comprehensive resource for navigating the activation of this and structurally related benzoic acids, ensuring high-yield and high-purity amide synthesis.

The fundamental principle of carboxylic acid activation involves the conversion of the hydroxyl group, a poor leaving group, into a more reactive species that is readily susceptible to nucleophilic attack by an amine.[1] This is typically achieved by reacting the carboxylic acid with an electrophilic activating agent, leading to the formation of a highly reactive intermediate such as an O-acylisourea, an active ester, a mixed anhydride, or an acyl halide. The choice of activating reagent is paramount and is dictated by factors including the steric hindrance around the carboxyl group, the electronic nature of the substituents on the aromatic ring, the nucleophilicity of the amine, and the desired reaction conditions.

Electronic and Steric Profile of 2-Ethoxy-5-(trifluoromethoxy)benzoic Acid

The reactivity of 2-Ethoxy-5-(trifluoromethoxy)benzoic acid is governed by the interplay of its substituents. The ethoxy group at the 2-position is an electron-donating group (EDG) through resonance, which increases the electron density of the aromatic ring. However, its position ortho to the carboxylic acid also introduces steric hindrance, which can impede the approach of bulky activating reagents. This "ortho-effect" can influence the acidity and reactivity of the benzoic acid.[2]

Conversely, the trifluoromethoxy group (-OCF₃) at the 5-position is a potent electron-withdrawing group (EWG) due to the high electronegativity of the fluorine atoms.[3] This deactivating group withdraws electron density from the aromatic ring, which in turn stabilizes the carboxylate anion and increases the acidity of the benzoic acid.[4] This electronic "push-pull" dynamic necessitates careful consideration when selecting an activation strategy.

Strategic Selection of Activating Reagents

A variety of coupling reagents are available for amide bond formation, each with its own mechanism and optimal use case.[5] For 2-Ethoxy-5-(trifluoromethoxy)benzoic acid, the choice of reagent should aim to overcome potential steric hindrance from the ortho-ethoxy group while being effective for a potentially less nucleophilic carboxylic acid due to the electron-withdrawing trifluoromethoxy group.

Carbodiimide-Based Reagents

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their cost-effectiveness and broad applicability.[1][6] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7]

To enhance efficiency and minimize side reactions like racemization and the formation of N-acylurea, carbodiimide reactions are almost always performed in the presence of additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[8] These additives act as nucleophilic catalysts, converting the O-acylisourea into a more stable and reactive active ester.[7]

Phosphonium and Uronium/Aminium Salt Reagents

For challenging couplings, including those with sterically hindered acids or poorly nucleophilic amines, phosphonium salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HBTU, HATU, COMU) are often the reagents of choice.[9][10] These reagents are generally more reactive and lead to faster reaction times and higher yields with fewer side reactions compared to carbodiimides.[11]

These reagents react with the carboxylic acid in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to form an active ester in situ.[12] Uronium/aminium salts are known for their high efficiency, though care must be taken to avoid a side reaction where the reagent reacts directly with the amine, leading to a guanidinium byproduct.[12] Phosphonium reagents do not have this side reaction and can be advantageous in situations requiring an excess of the coupling reagent.[13]

Mixed Anhydride Method

The formation of a mixed anhydride is another effective method for activating carboxylic acids.[14] This is commonly achieved by reacting the carboxylic acid with an alkyl chloroformate, such as ethyl chloroformate or isobutyl chloroformate, in the presence of a tertiary amine base (e.g., triethylamine, N-methylmorpholine).[15][16] The resulting mixed carboxylic-carbonic anhydride is highly reactive towards nucleophilic attack by the amine. This method is particularly useful for large-scale synthesis due to the low cost of the reagents. However, a potential side reaction is the attack of the amine on the carbonate carbonyl, leading to a urethane byproduct.[17]

Comparative Performance and Recommendations

The following table summarizes the recommended activating reagents for 2-Ethoxy-5-(trifluoromethoxy)benzoic acid, highlighting their strengths and weaknesses in this specific context.

| Reagent Class | Specific Reagent(s) | Additive/Base | Advantages | Disadvantages | Suitability for Topic Compound |

| Carbodiimides | EDC, DCC | HOBt, Oxyma | Cost-effective, readily available, water-soluble byproducts (EDC).[18] | Slower reaction rates, potential for N-acylurea formation and racemization.[7] | Good for initial screening and less challenging couplings. |

| Phosphonium Salts | PyBOP, BOP | DIPEA | High efficiency, low racemization, no guanidinylation side reaction.[9][13] | Higher cost, potential for phosphine oxide byproducts. | Excellent for hindered couplings and when high purity is critical. |

| Uronium/Aminium Salts | HATU, HBTU, COMU | DIPEA | Very fast and efficient, clean reactions.[10][11] | Potential for guanidinylation of the amine, higher cost.[12] | Highly recommended for difficult couplings and to maximize yield. |

| Mixed Anhydrides | Ethyl Chloroformate | Triethylamine | Inexpensive, suitable for large-scale synthesis.[14] | Potential for urethane byproduct formation.[17] | A practical choice for scale-up if side products can be easily removed. |

Experimental Protocols

The following are detailed, step-by-step methodologies for the activation and subsequent amidation of 2-Ethoxy-5-(trifluoromethoxy)benzoic acid using representative reagents from each class.

Protocol 1: Amide Synthesis using EDC and HOBt

Materials:

-

2-Ethoxy-5-(trifluoromethoxy)benzoic acid

-

Amine (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Ethoxy-5-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous DMF.

-

Add HOBt (1.2 eq) to the solution and stir until dissolved.

-

Add the amine (1.1 eq) to the reaction mixture.

-

Add DIPEA (2.0 eq) to the mixture and stir for 5 minutes.

-

In a separate container, dissolve EDC (1.5 eq) in a small amount of anhydrous DMF.

-

Add the EDC solution dropwise to the reaction mixture at room temperature.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Synthesis using HATU

Materials:

-

2-Ethoxy-5-(trifluoromethoxy)benzoic acid

-

Amine (primary or secondary)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve 2-Ethoxy-5-(trifluoromethoxy)benzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the amine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and purify the product as described in Protocol 1.

Protocol 3: Amide Synthesis via the Mixed Anhydride Method

Materials:

-

2-Ethoxy-5-(trifluoromethoxy)benzoic acid

-

Amine (primary or secondary)

-

Ethyl Chloroformate

-

Triethylamine (TEA) or N-Methylmorpholine (NMM)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve 2-Ethoxy-5-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add TEA or NMM (1.1 eq) dropwise and stir for 10 minutes.

-

Add ethyl chloroformate (1.05 eq) dropwise, maintaining the temperature at 0 °C. A precipitate of triethylammonium chloride may form.

-

Stir the mixture at 0 °C for 30-60 minutes to form the mixed anhydride.

-

In a separate flask, dissolve the amine (1.1 eq) in anhydrous THF.

-

Add the amine solution dropwise to the mixed anhydride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter off any solids and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Conclusion

The successful activation of 2-Ethoxy-5-(trifluoromethoxy)benzoic acid for amide synthesis is readily achievable with a systematic approach to reagent selection. For routine applications, carbodiimide-based protocols with additives offer a cost-effective solution. For more challenging couplings or when maximizing yield and purity is paramount, the use of phosphonium or uronium/aminium salt reagents such as PyBOP or HATU is highly recommended. The mixed anhydride method provides a scalable alternative, particularly for industrial applications. By understanding the electronic and steric properties of the substrate and the mechanisms of the various activating reagents, researchers can confidently select and optimize protocols to achieve their synthetic goals.

References

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Carbodiimides and Additives. (2021, May 19). Aapptec Peptides. Retrieved from [Link]

- Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1966). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 88(6), 1338–1339.

- Coste, J., Le-Nguyen, D., & Castro, B. (1990). PyBOP®: A new peptide coupling reagent devoid of toxic by-product. Tetrahedron Letters, 31(2), 205-208.

- Chen, F. M., & Benoiton, N. L. (1987). The preparation and reactions of mixed anhydrides of N-alkoxycarbonylamino acids. Canadian Journal of Chemistry, 65(3), 619-625.

- König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte, 103(3), 788-798.

- Knorr, R., Trzeciak, A., Bannwarth, W., & Gillessen, D. (1989). New coupling reagents in peptide chemistry. Tetrahedron Letters, 30(15), 1927-1930.

- United States Patent US3264281A. (1966).

-

Carbodiimide-Mediated Coupling. (2026, January 29). Organic Chemistry Tutor. Retrieved from [Link]

- Chen, F. M. F., & Benoiton, N. L. (1987). The preparation and reactions of mixed anhydrides of N-alkoxycarbonylamino acids. Canadian Science Publishing.

- Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4-5), 1406-1411.

-

Substituent Effects on Acidity. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

-

Ch12 : Substituent Effects. (n.d.). University of Calgary. Retrieved from [Link]

-

Substituent Effects on Acidity. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433.

-

Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. (2020, April 2). PMC - NIH. Retrieved from [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]

-

Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013, April 16). ACS Publications. Retrieved from [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hepatochem.com [hepatochem.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. researchgate.net [researchgate.net]

- 9. jpt.com [jpt.com]